molecular formula C6H6ClNZn B12098253 Zinc,chloro(2-pyridiylmethyl)-

Zinc,chloro(2-pyridiylmethyl)-

Cat. No.: B12098253
M. Wt: 192.9 g/mol
InChI Key: SBULFARTIUECRB-UHFFFAOYSA-M
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Description

Zinc,chloro(2-pyridiylmethyl)-, also known as 2-Pyridinylmethyl zinc chloride, is an organic zinc compound with the chemical formula C(_6)H(_6)ClNZn. It is a white solid that is relatively stable in air. This compound is widely used in organic synthesis due to its ability to catalyze the formation of carbon-carbon and carbon-nitrogen bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc,chloro(2-pyridiylmethyl)- can be synthesized through the reaction of 2-bromomethylpyridine with zinc powder. This reaction is typically carried out in an anhydrous solvent and is facilitated by heating. Zinc chloride is often added as a catalyst to promote the reaction. The general reaction scheme is as follows:

2-Bromomethylpyridine+Zn2-Pyridinylmethyl zinc chloride\text{2-Bromomethylpyridine} + \text{Zn} \rightarrow \text{2-Pyridinylmethyl zinc chloride} 2-Bromomethylpyridine+Zn→2-Pyridinylmethyl zinc chloride

Industrial Production Methods

In industrial settings, the production of Zinc,chloro(2-pyridiylmethyl)- follows similar principles but is scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Zinc,chloro(2-pyridiylmethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.

    Reduction Reactions: It can act as a reducing agent in certain organic transformations.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Anhydrous solvents like tetrahydrofuran (THF) and diethyl ether are commonly used.

    Catalysts: Zinc chloride is often used as a catalyst to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting Zinc,chloro(2-pyridiylmethyl)- with an amine can produce a substituted pyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, Zinc,chloro(2-pyridiylmethyl)- is used as a reagent in organic synthesis. It is particularly valuable for forming carbon-carbon and carbon-nitrogen bonds, making it useful in the synthesis of complex organic molecules.

Biology

In biological research, this compound can be used to modify biomolecules, such as peptides and nucleotides, through its ability to form stable bonds with nitrogen-containing groups.

Medicine

In medicinal chemistry, Zinc,chloro(2-pyridiylmethyl)- is explored for its potential to create new pharmaceutical compounds. Its ability to form stable complexes with various ligands makes it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Mechanism of Action

The mechanism by which Zinc,chloro(2-pyridiylmethyl)- exerts its effects involves the coordination of the zinc atom with nitrogen and chlorine atoms. This coordination facilitates the formation of new bonds by stabilizing transition states and intermediates during chemical reactions. The zinc atom acts as a Lewis acid, accepting electron pairs from nucleophiles and promoting bond formation.

Comparison with Similar Compounds

Similar Compounds

    Zinc,chloro(2-pyridyl)-: Similar in structure but lacks the methyl group, affecting its reactivity and applications.

    Zinc,chloro(2-pyridylmethyl)-: Similar but with different substituents on the pyridine ring, leading to variations in chemical behavior.

    Zinc,chloro(2-pyridylmethyl)-: Another variant with different substituents, impacting its use in synthesis.

Uniqueness

Zinc,chloro(2-pyridiylmethyl)- is unique due to its specific structure, which allows for versatile reactivity in forming both carbon-carbon and carbon-nitrogen bonds. This makes it particularly valuable in organic synthesis compared to other zinc-based reagents.

Properties

Molecular Formula

C6H6ClNZn

Molecular Weight

192.9 g/mol

IUPAC Name

zinc;2-methanidylpyridine;chloride

InChI

InChI=1S/C6H6N.ClH.Zn/c1-6-4-2-3-5-7-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

SBULFARTIUECRB-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=CC=N1.[Cl-].[Zn+2]

Origin of Product

United States

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